4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

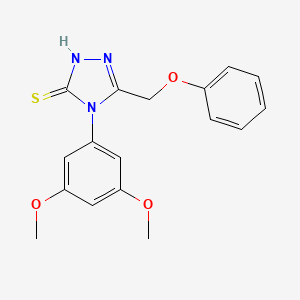

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by:

- A 1,2,4-triazole core substituted at positions 4 and 4.

- A 3,5-dimethoxyphenyl group at position 4, providing electron-donating methoxy substituents.

- A phenoxymethyl group at position 5, contributing to steric bulk and lipophilicity.

- A thiol (-SH) group at position 3, enabling diverse chemical modifications (e.g., alkylation, oxidation) .

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

4-(3,5-dimethoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N3O3S/c1-21-14-8-12(9-15(10-14)22-2)20-16(18-19-17(20)24)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,24) |

InChI Key |

JXYOQGWSWGXJAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=NNC2=S)COC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,5-dimethoxybenzaldehyde with phenoxymethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Disulfides.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 5. Key analogs include:

Key Observations:

- Methoxy Groups : The 3,5-dimethoxyphenyl group (target compound) may enhance electron density and bioavailability compared to halogenated analogs (e.g., 2-fluorophenyl in ).

- Phenoxymethyl vs.

- Thiol Reactivity: The -SH group allows derivatization into thioethers or disulfides, a feature exploited in analogs like 2-((4-ethoxyphenyl)thio)-1-phenylethanone for enhanced stability .

Example :

Physicochemical Properties

Biological Activity

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. The triazole moiety has been extensively studied for its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antifungal applications. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 384.45 g/mol. Its structure features a triazole ring substituted with phenyl and methoxy groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. A study demonstrated that compounds with a triazole core exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. In particular, derivatives similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Melanoma (IGR39) | 10 | Apoptosis induction |

| Compound B | Breast (MDA-MB-231) | 15 | Cell cycle arrest |

| Target Compound | Melanoma (IGR39) | TBD | TBD |

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of sulfur in the triazole structure enhances its interaction with microbial enzymes. Studies indicate that derivatives similar to the target compound demonstrate significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | Pseudomonas aeruginosa | TBD |

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole derivatives have shown potential in other areas:

- Antifungal Activity : Compounds with a similar structure have been effective against various fungal pathogens.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : Triazoles have been investigated for their ability to protect neurons from damage in models of neurodegenerative diseases .

Case Studies

- Cytotoxicity Assessment : A specific study evaluated the cytotoxic effects of synthesized triazole derivatives on human melanoma cells using the MTT assay. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds with specific substituents had lower MIC values, indicating enhanced antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.